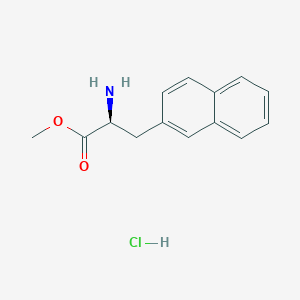
methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a chiral amino acid derivative notable for its potential biological activities and applications in pharmacology and biochemistry. This article provides an in-depth exploration of the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 229.73 g/mol
- Chirality : The compound exhibits chirality, which influences its binding affinity to biological targets.
The presence of the naphthyl group enhances its interaction with various receptors, suggesting its potential role as a neurotransmitter modulator, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : The compound acts as a ligand for neurotransmitter receptors, potentially influencing amino acid neurotransmission.
- Enzymes : It may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways and signal transduction.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- The compound has been studied for its effects on neurotransmitter systems, particularly in modulating excitatory and inhibitory signals in the brain.
-
Antimicrobial Properties :
- Some studies suggest that structurally similar compounds display antimicrobial activity against various bacterial strains, warranting further investigation into this compound's potential in combating infections.
- Antitumor Activity :
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods focus on achieving high purity and yield suitable for pharmacological applications:
- Asymmetric Synthesis : Utilizing chiral catalysts to produce the S-enantiomer selectively.
- Reactions with Naphthalene Derivatives : Modifying naphthalene derivatives to introduce the amino acid structure while maintaining chirality .
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on glutamate receptors in rat brain slices. The results indicated that the compound enhanced synaptic transmission, suggesting a role in cognitive functions.
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Methyl 3-amino-3-(naphthalen-1-yl)propanoate | Similar amino acid structure | Different substitution on naphthalene |
| Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate | Variation in amino positioning | Potentially different biological activity |
This comparative analysis highlights the unique features of this compound that may influence its biological activities and applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYONAXVAIPOV-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














